![molecular formula C17H14N2OS B2714856 2-benzylsulfanyl-5-[(E)-2-phenylethenyl]-1,3,4-oxadiazole CAS No. 672950-60-6](/img/structure/B2714856.png)
2-benzylsulfanyl-5-[(E)-2-phenylethenyl]-1,3,4-oxadiazole
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Description
“2-benzylsulfanyl-5-[(E)-2-phenylethenyl]-1,3,4-oxadiazole” is a chemical compound with the molecular formula C17H14N2OS . It is offered by Benchchem for CAS No. 672950-60-6.
Synthesis Analysis
While specific synthesis methods for “2-benzylsulfanyl-5-[(E)-2-phenylethenyl]-1,3,4-oxadiazole” were not found, a related compound, phenylspiro [imidazole-4,3’-thiochroman]ones, was synthesized by treating [2- (benzylsulfanyl)benzylidene]imidazolones with titanium tetrachloride . The reaction proceeded according to a [1,5]-hydride shift mechanism followed by thiochromane ring closure .Scientific Research Applications
Organic Electronics and Materials Science
As interest in organic semiconductors grows, compounds like 2-benzylsulfanyl-5-[(E)-2-phenylethenyl]-1,3,4-oxadiazole find relevance. Its electron-rich and conjugated structure make it suitable for organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and other optoelectronic devices. Researchers explore its charge transport properties and stability.
These applications highlight the versatility and potential of 2-benzylsulfanyl-5-[(E)-2-phenylethenyl]-1,3,4-oxadiazole in various scientific fields. Keep in mind that ongoing research may uncover additional uses and mechanisms, further expanding our understanding of this compound . If you’d like more detailed information on any specific application, feel free to ask!
properties
IUPAC Name |
2-benzylsulfanyl-5-[(E)-2-phenylethenyl]-1,3,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2OS/c1-3-7-14(8-4-1)11-12-16-18-19-17(20-16)21-13-15-9-5-2-6-10-15/h1-12H,13H2/b12-11+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JCNZPHHGVHTHOC-VAWYXSNFSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CSC2=NN=C(O2)C=CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CSC2=NN=C(O2)/C=C/C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-benzylsulfanyl-5-[(E)-2-phenylethenyl]-1,3,4-oxadiazole |
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